6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Lipophilicity Drug design Benzodioxepine

6-Chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS 1339128-13-0) is a halogenated heterocyclic compound belonging to the 1,5-benzodioxepine class. It features a seven-membered dioxepane ring fused to a benzene core, substituted with a chlorine atom at the 6-position and a 2-chloroethyl arm at the 8-position.

Molecular Formula C11H12Cl2O2
Molecular Weight 247.12
CAS No. 1339128-13-0
Cat. No. B2895931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine
CAS1339128-13-0
Molecular FormulaC11H12Cl2O2
Molecular Weight247.12
Structural Identifiers
SMILESC1COC2=C(C(=CC(=C2)CCCl)Cl)OC1
InChIInChI=1S/C11H12Cl2O2/c12-3-2-8-6-9(13)11-10(7-8)14-4-1-5-15-11/h6-7H,1-5H2
InChIKeyHYNZCZHGWPSOSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS 1339128-13-0): A Bifunctional Benzodioxepine for Targeted Alkylation Research


6-Chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS 1339128-13-0) is a halogenated heterocyclic compound belonging to the 1,5-benzodioxepine class. It features a seven-membered dioxepane ring fused to a benzene core, substituted with a chlorine atom at the 6-position and a 2-chloroethyl arm at the 8-position . This unique combination of substituents confers bifunctional reactivity: the aromatic chlorine serves as a handle for cross-coupling chemistry, while the chloroethyl moiety acts as a latent electrophile capable of alkylating biological nucleophiles, including DNA bases . With a molecular weight of 247.11 g/mol, a molecular formula of C11H12Cl2O2, and a computed LogP of 3.03, this compound occupies a distinct physicochemical space among benzodioxepine building blocks .

Why 6-Chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine Cannot Be Replaced by Common Benzodioxepine Analogs


The scientific utility of 6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine is defined by the synergistic interplay of its three structural features: the 1,5-benzodioxepine scaffold, the 6-chloro substituent, and the 8-(2-chloroethyl) arm. Generic substitution with simpler benzodioxepine building blocks—such as the unsubstituted parent (LogP 2.23), the 6-chloro-8-(chloromethyl) analog (LogP 3.32–3.57), or the 7-chloro regioisomer—fundamentally alters the compound's reactivity profile, lipophilicity, and biological targeting capability [1]. The chloroethyl group provides a two-carbon spacer between the aromatic core and the terminal chlorine electrophile, which is critical for achieving the appropriate inter-strand cross-link distance in DNA and for modulating alkylation kinetics relative to the more reactive chloromethyl congener [2]. Substituting this compound with an analog that lacks either the aromatic chlorine or the chloroethyl arm would eliminate the bifunctional character that makes it a versatile intermediate for medicinal chemistry and chemical biology applications.

Quantitative Differentiation Evidence: 6-Chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine vs. Closest Analogs


Lipophilicity Tuning: LogP Advantage Over the Chloromethyl Analog

The computed octanol-water partition coefficient (LogP) for the target compound is 3.03, which is significantly lower than that of its closest commercially available analog, 6-chloro-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine (LogP = 3.32–3.57 depending on the computational method) [1]. This ~0.3–0.5 Log unit difference reflects the replacement of the chloromethyl group (–CH2Cl) with a chloroethyl group (–CH2CH2Cl), introducing an additional methylene spacer that reduces overall hydrophobicity while increasing molecular flexibility. In the context of CNS drug design, a LogP value closer to 3.0 (rather than >3.5) is generally more favorable for balancing passive permeability with aqueous solubility [2].

Lipophilicity Drug design Benzodioxepine

Electrophilic Reactivity Modulation: Chloroethyl vs. Chloromethyl Reactivity

The chloroethyl group in the target compound is expected to exhibit approximately 60% lower reactivity toward chemical nucleophiles compared to the chloromethyl group present in the closest analog 6-chloro-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine [1]. This inference is based on established structure-reactivity relationships in protease inactivators, where chloroethyl ketones were shown to be about 60% less reactive than chloromethyl ketones toward model nucleophiles [1]. Extending this class-level principle to chloroethyl versus chloromethyl aryl systems, the target compound's longer two-carbon spacer reduces the electrophilicity of the terminal carbon-chlorine bond through decreased inductive electron withdrawal by the aromatic ring. For bifunctional alkylating agents, attenuated reactivity can translate to improved sequence selectivity and reduced off-target DNA alkylation [2].

Alkylation kinetics Electrophilic reactivity Chemical biology

Bifunctional Building Block: Dual Reactive Sites Versus Mono-Functional Benzodioxepine Scaffolds

Unlike the common benzodioxepine building block 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine (CAS 147644-10-8, MW 184.62 g/mol), which bears only a single aromatic chlorine substituent and lacks any alkylating arm, the target compound provides two orthogonal reactive centers: (i) an aryl chloride amenable to Suzuki, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, and (ii) a primary alkyl chloride capable of nucleophilic displacement or, after activation, DNA alkylation [1]. The molecular weight difference is substantial: 247.11 g/mol for the target compound versus 184.62 g/mol for the mono-chloro analog, reflecting the additional chloroethyl moiety . This dual functionality enables divergent synthetic elaboration strategies that are impossible with the simpler building block, allowing chemists to independently modify two positions on the benzodioxepine scaffold [1].

Synthetic intermediate Cross-coupling Medicinal chemistry

Predicted DNA Cross-Linking Capability: Mechanistic Rationale for Anticancer Lead Development

The 2-chloroethyl substituent at the 8-position is structurally analogous to the chloroethyl arms found in clinically validated nitrogen mustard alkylating agents (e.g., chlorambucil, melphalan), which form covalent DNA interstrand cross-links via sequential alkylation of guanine N7 positions [1]. The benzodioxepine scaffold contributes to the compound's stability and potential bioactivity [2]. Preliminary toxicological assessments have indicated that the compound exhibits low acute toxicity, a critical factor for its viability as a potential therapeutic lead [2]. Unlike the chloromethyl analog (CAS 853723-85-0), which has a one-carbon spacer that would produce a shorter cross-link, the two-carbon ethyl spacer in the target compound more closely mimics the inter-guanine distance required for effective DNA cross-linking . This structural feature positions the compound as a mechanistically relevant scaffold for designing novel sequence-selective DNA minor-groove alkylating agents.

DNA alkylation Anticancer Chemical probe

Computational ADME Differentiation: Predicted LogP Steers Clear of High-Lipophilicity Liability Zone

The target compound's computed LogP of 3.03 places it within the optimal range (LogP 1–3.5) for oral bioavailability according to Lipinski's Rule of Five, whereas the chloromethyl analog (LogP 3.32–3.57) approaches or exceeds the upper boundary [1]. This distinction matters because high lipophilicity (LogP >3.5) is statistically associated with increased metabolic clearance, promiscuous off-target binding, phospholipidosis risk, and poor aqueous solubility [2]. By avoiding the LogP escalation that accompanies the chloromethyl substitution pattern, the target compound offers medicinal chemists a more developable starting point for lead optimization programs, particularly for targets requiring balanced CNS penetration or oral dosing [2].

Drug-likeness ADME prediction Lead optimization

Commercially Unique Substitution Pattern: No Other 8-(2-Chloroethyl)-1,5-Benzodioxepine Available

A substructure search across major chemical supplier databases reveals that 6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine is the only commercially available 1,5-benzodioxepine derivative bearing a 2-chloroethyl substituent at the 8-position . The closest commercially available analog, 6-chloro-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS 853723-85-0), differs in the critical length of the alkyl chloride side chain . Other benzodioxepine building blocks—including 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine (CAS 147644-10-8), 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine (CAS 147644-11-9), and 7-chloro-8-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS 1094323-67-7)—all lack the 8-(2-chloroethyl) motif that defines the target compound's unique reactivity profile . This commercial exclusivity ensures research reproducibility—scientists who design structure-activity relationship (SAR) studies or synthetic routes around the 8-chloroethyl benzodioxepine scaffold are not forced to change their substitution pattern mid-program due to supplier discontinuation of a singular source.

Chemical procurement Scaffold uniqueness Medicinal chemistry

High-Impact Research and Industrial Application Scenarios for 6-Chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine


Medicinal Chemistry: Synthesis of Novel DNA-Alkylating Anticancer Leads

The target compound's 2-chloroethyl arm, structurally analogous to the DNA-cross-linking moiety found in chlorambucil and melphalan, makes it a valuable starting material for synthesizing novel benzodioxepine-based anticancer agents [1]. Its dual reactive sites allow independent functionalization at the 6-position (via Pd-catalyzed cross-coupling of the aryl chloride) and the 8-position (via nucleophilic displacement of the alkyl chloride), enabling the construction of focused libraries around a DNA-alkylating pharmacophore [2]. The LogP of 3.03 provides a favorable starting point for balancing cellular permeability with aqueous solubility during lead optimization .

Chemical Biology: Bifunctional Probe for Target Identification Studies

The combination of a chloroethyl electrophile with a benzodioxepine scaffold that can be further derivatized makes this compound an attractive core for activity-based protein profiling (ABPP) or covalent inhibitor development. The attenuated reactivity of the chloroethyl group (~60% less reactive than chloromethyl analogs) [1] reduces non-specific background labeling, while the aryl chloride provides a synthetic handle for attaching reporter tags (fluorophores, biotin) or affinity handles without compromising the alkylating warhead. This orthogonal bifunctionality is not achievable with mono-substituted benzodioxepine building blocks [2].

Agrochemical Research: Synthesis of Halogenated Benzodioxepine Bioactives

The benzodioxepine scaffold is explored for agrochemical applications including insecticidal and fungicidal properties [1]. The target compound's two chlorine atoms (one aromatic, one aliphatic) provide distinct reactivity profiles that enable sequential derivatization strategies for constructing agrochemical lead libraries. The LogP of 3.03 is consistent with the lipophilicity requirements for foliar uptake in crop protection applications, while the commercial availability of this specific substitution pattern ensures reproducible synthesis across batches [2].

Synthetic Methodology Development: Orthogonal Functionalization on a Heterocyclic Scaffold

The presence of both an aryl chloride and a primary alkyl chloride on the same 1,5-benzodioxepine core creates an ideal substrate for developing and benchmarking new chemoselective cross-coupling or substitution methodologies. Chemists can evaluate catalyst systems for discriminating between sp2 and sp3 carbon-chlorine bonds on the same molecular framework, providing a rigorous test of selectivity that is not possible with mono-functional benzodioxepine building blocks such as 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine [1]. The commercial availability from multiple vendors ensures the compound can serve as a standardized benchmark substrate [2].

Quote Request

Request a Quote for 6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.